molecular formula C21H28ClN5 B2997337 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE CAS No. 879567-48-3

5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B2997337
CAS No.: 879567-48-3
M. Wt: 385.94
InChI Key: UXGFENLBZYTJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a dimethylaminoethyl group

Preparation Methods

The synthesis of 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Various substitution reactions can be carried out to introduce or replace functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5/c1-14-19(15-9-7-8-10-16(15)22)20-24-17(21(2,3)4)13-18(27(20)25-14)23-11-12-26(5)6/h7-10,13,23H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFENLBZYTJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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